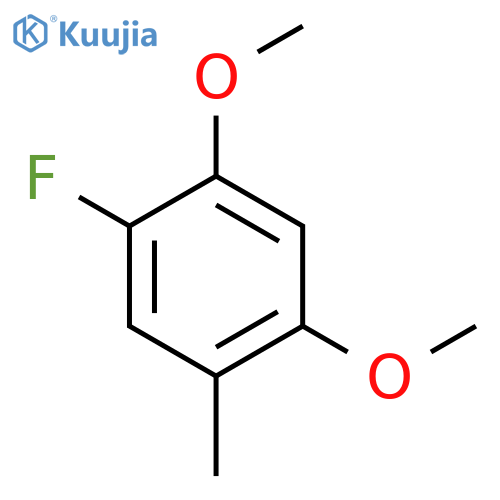Cas no 1806431-80-0 (2,4-Dimethoxy-5-fluorotoluene)

2,4-Dimethoxy-5-fluorotoluene structure
商品名:2,4-Dimethoxy-5-fluorotoluene
CAS番号:1806431-80-0
MF:C9H11FO2
メガワット:170.180846452713
CID:5004511
2,4-Dimethoxy-5-fluorotoluene 化学的及び物理的性質
名前と識別子
-
- 2,4-Dimethoxy-5-fluorotoluene
-
- インチ: 1S/C9H11FO2/c1-6-4-7(10)9(12-3)5-8(6)11-2/h4-5H,1-3H3
- InChIKey: KEXWCPNYYOPUIZ-UHFFFAOYSA-N
- ほほえんだ: FC1C(=CC(=C(C)C=1)OC)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 141
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 18.5
2,4-Dimethoxy-5-fluorotoluene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010010113-1g |
2,4-Dimethoxy-5-fluorotoluene |
1806431-80-0 | 97% | 1g |
1,519.80 USD | 2021-07-06 | |
| Alichem | A010010113-250mg |
2,4-Dimethoxy-5-fluorotoluene |
1806431-80-0 | 97% | 250mg |
504.00 USD | 2021-07-06 | |
| Alichem | A010010113-500mg |
2,4-Dimethoxy-5-fluorotoluene |
1806431-80-0 | 97% | 500mg |
831.30 USD | 2021-07-06 |
2,4-Dimethoxy-5-fluorotoluene 関連文献
-
Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774
-
Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401
-
Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
1806431-80-0 (2,4-Dimethoxy-5-fluorotoluene) 関連製品
- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)
- 57707-64-9(2-azidoacetonitrile)
- 42464-96-0(NNMTi)
- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)
- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)
- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)
- 29839-61-0(1-oxaspiro4.5decan-3-ol)
- 133059-44-6(4-Bromo-3-fluorobenzonitrile)
- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)
- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
